1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl group and a 3-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the reaction of 4-pyridin-2-ylpiperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.
Major Products:
Reduction: 1-[(3-aminophenyl)methyl]-4-pyridin-2-ylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine and pyridine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3-methyl-4-nitrophenyl)pyrrolidine
- 1-(2-fluoro-4-nitrophenyl)pyrrolidine
- 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Comparison: 1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a compound of interest for further exploration and development.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-17-16/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDGPBOIMUAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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